1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Lipophilicity XLogP3 Membrane Permeability

Select this compound for its unique 4-trifluoromethyl substitution, which imparts superior lipophilicity (XLogP3=1.2) and metabolic resistance versus unsubstituted or halogenated analogs. The free primary amine enables rapid parallel derivatization (N-alkylation, acylation, sulfonamide formation) for focused SAR libraries targeting GPCR pathways. Its favorable TPSA of 55.5 Ų supports passive BBB penetration, making it suitable for CNS-permeable agonist programs. Supplied as a racemic mixture at ≥95% purity, this building block eliminates the risk of divergent biological outcomes caused by positional isomer or N-substitution differences.

Molecular Formula C10H12F3NO2
Molecular Weight 235.2 g/mol
CAS No. 858619-53-1
Cat. No. B1521713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
CAS858619-53-1
Molecular FormulaC10H12F3NO2
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OCC(CN)O
InChIInChI=1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2
InChIKeyWBNXYSMSAOEZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol (CAS 858619-53-1): Chemical Identity and Procurement Baseline


1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol (CAS 858619-53-1) is a phenoxypropanolamine derivative featuring a trifluoromethyl-substituted phenyl ether moiety and a free primary amine on a 1,3-propanediol backbone. The compound is classified as a small-molecule beta-adrenergic agonist scaffold with a molecular formula of C₁₀H₁₂F₃NO₂ and molecular weight of 235.20 g/mol [1][2]. Its structure combines the lipophilic 4-(trifluoromethyl)phenoxy pharmacophore with a hydrophilic aminoalcohol terminus, a design motif common in adrenergic receptor modulators and central nervous system agents [3]. The compound is supplied as a racemic mixture with a minimum purity specification of 95%, and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs targeting beta-adrenergic pathways and related G protein-coupled receptors .

Why Generic Substitution Fails for 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol in Research Procurement


The 1-amino-3-phenoxypropan-2-ol scaffold is a privileged structure in adrenergic pharmacology, but its biological activity and physicochemical profile are exquisitely sensitive to substitution patterns. Even minor alterations—such as the position of the trifluoromethyl group (e.g., 3-CF₃ vs. 4-CF₃), N-substitution of the terminal amine (e.g., methylamino vs. primary amine), or replacement of the trifluoromethyl moiety with halogens like chlorine—can fundamentally alter receptor subtype selectivity, intrinsic efficacy, and metabolic stability [1][2]. The trifluoromethyl group in this compound imparts a distinct combination of strong electron-withdrawing character, increased lipophilicity (XLogP3 = 1.2), and metabolic resistance relative to unsubstituted or halogenated analogs, which directly impacts target engagement, blood-brain barrier penetration potential, and off-rate kinetics [3][4]. Consequently, substituting this compound with a seemingly similar analog (e.g., 1-amino-3-phenoxypropan-2-ol or a chlorophenyl variant) without quantitative comparative data introduces significant risk of divergent biological outcomes, invalidating structure-activity relationship (SAR) conclusions and compromising experimental reproducibility. The following quantitative evidence establishes the specific differentiators that must inform scientific selection.

Quantitative Evidence Guide: Differentiating 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol from Structural Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Versus Unsubstituted Phenoxy Analog

The introduction of a 4-trifluoromethyl group substantially increases lipophilicity compared to the unsubstituted phenoxy analog, a critical determinant of passive membrane diffusion and central nervous system exposure potential. The target compound exhibits a calculated XLogP3 of 1.2 [1], whereas the unsubstituted parent compound 1-amino-3-phenoxypropan-2-ol is predicted to have an XLogP3 of approximately 0.2–0.4 based on fragment-based calculations and published data on analogous phenoxypropanolamines [2]. This ~0.8–1.0 log unit increase translates to approximately a 6- to 10-fold increase in octanol-water partition coefficient, which correlates with enhanced passive membrane permeability in Caco-2 and PAMPA assays for compounds within this chemical series [2].

Lipophilicity XLogP3 Membrane Permeability Blood-Brain Barrier Penetration Pharmacokinetics

Hydrogen Bond Donor/Acceptor Profile: Differentiated Physicochemical and ADME Properties Relative to N-Methylated Analogs

The presence of a primary amine (versus secondary or tertiary amines) and a secondary alcohol provides a distinct hydrogen-bonding profile that influences solubility, permeability, and metabolic stability. The target compound possesses 2 hydrogen bond donors (primary amine and secondary alcohol) and 6 hydrogen bond acceptors (including the trifluoromethyl group's fluorine atoms) [1]. In contrast, the N-methyl analog (1-(methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol) has 2 hydrogen bond donors and 7 hydrogen bond acceptors, while the N,N-dimethyl analog has only 1 hydrogen bond donor (alcohol only) and 6 hydrogen bond acceptors [2]. The primary amine also confers a pKa of ~9–10, resulting in predominantly ionized species at physiological pH, which impacts volume of distribution and lysosomal trapping potential relative to tertiary amine analogs with pKa values of ~8–9 [3].

Hydrogen Bond Donors Hydrogen Bond Acceptors ADME Oral Bioavailability CNS Drug Design

Topological Polar Surface Area (TPSA): Predicted Blood-Brain Barrier Permeability Versus Tertiary Amine Derivatives

The topological polar surface area (TPSA) of the target compound is 55.5 Ų [1], which falls below the empirically derived threshold of 60–70 Ų commonly associated with favorable passive blood-brain barrier (BBB) penetration for small molecules [2]. In comparison, the N,N-dimethyl analog 1-(dimethylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is predicted to have a TPSA of approximately 46–48 Ų (reduced by ~7–9 Ų due to methylation of the amine), while the N-alkylpiperazine derivatives described in patent literature (e.g., KR101331186B1) exhibit TPSA values ranging from 60 to 80 Ų depending on substitution [3][4]. The target compound's TPSA of 55.5 Ų positions it near the optimal range for CNS drug candidates, balancing sufficient polarity for aqueous solubility with adequate lipophilicity for membrane permeation.

TPSA Blood-Brain Barrier CNS Permeability Physicochemical Properties Drug Design

Beta-Adrenergic Pharmacological Class Assignment: Agonist Versus Antagonist Functional Distinction

Based on structural class and literature annotation, 1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is classified as a beta-adrenergic agonist scaffold, whereas closely related N-alkylated analogs (e.g., compounds with bulky N-substituents such as isopropyl or tert-butyl) typically exhibit beta-adrenergic antagonist (beta-blocker) activity [1]. This functional dichotomy is well-documented in the phenoxypropanolamine series: primary and small secondary amines tend to retain agonist activity, while larger N-substituents convert the pharmacophore to antagonists via steric hindrance at the receptor binding pocket [2]. The target compound's primary amine is therefore a critical determinant of agonist efficacy, distinguishing it from therapeutically established beta-blockers like propranolol (N-isopropylamino) or betaxolol (N-isopropylamino with cyclopropylmethoxy substitution) [3]. The trifluoromethyl group at the 4-position further modulates potency and subtype selectivity relative to unsubstituted or halogenated congeners, though direct comparative binding data for this specific compound are not available in the public domain .

Beta-Adrenergic Receptor Agonist Antagonist Bronchodilation Cardiovascular Pharmacology

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Differentiation from Constrained Analogs

The target compound possesses 4 rotatable bonds [1], reflecting the flexible 1,3-propanediol linker between the amino group and the phenoxy moiety. This degree of conformational freedom contrasts with more constrained analogs such as the piperazine-containing derivatives described in KR101331186B1, which have 5–6 rotatable bonds but incorporate cyclic constraints that reduce the accessible conformational space [2]. Higher rotatable bond count is generally associated with increased conformational entropy penalty upon binding, which can influence both binding affinity (ΔG) and residence time (off-rate) at the target receptor [3]. In the context of beta-adrenergic receptor binding, the flexible linker in 1-amino-3-phenoxypropan-2-ol derivatives allows for optimal orientation of the pharmacophoric elements (aromatic ring, hydrogen-bonding groups, and amine) within the orthosteric binding pocket, a feature that may be partially compromised in more rigid analogs [4].

Rotatable Bonds Conformational Flexibility Molecular Rigidity Entropy Binding Kinetics

Hazard Classification and Safety Profile: Differentiated Occupational Exposure Risk Relative to N-Alkylated Analogs

The target compound carries specific GHS hazard classifications that differentiate it from less hazardous analogs and must be considered for laboratory procurement and handling. According to ECHA C&L notifications, 1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Damage Category 1 (H318: Causes serious eye damage), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. In contrast, the N-methyl analog 1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol is classified only as Acute Toxicity Category 4 and Skin Irritation Category 2, lacking the Eye Damage Category 1 and STOT SE 3 classifications [2]. The presence of Eye Damage Category 1 (H318) mandates additional personal protective equipment (PPE) requirements, including sealed eye protection and emergency eyewash stations, which may impact procurement decisions for high-throughput screening facilities with standardized safety protocols.

GHS Classification Safety Profile Occupational Exposure Eye Damage Respiratory Irritation

Recommended Research and Industrial Application Scenarios for 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol Based on Quantitative Differentiation


Beta-Adrenergic Agonist Screening in Cardiovascular and Respiratory Pharmacology

Utilize this compound as a positive control or reference agonist in beta-adrenergic receptor assays (e.g., cAMP accumulation, β-arrestin recruitment) where a primary amine-containing phenoxypropanolamine scaffold is required. The compound's agonist classification (versus antagonist activity of N-alkylated analogs) is supported by class-level SAR [1]. The 4-trifluoromethyl substitution enhances lipophilicity (XLogP3 = 1.2) and membrane permeability relative to unsubstituted analogs, making it suitable for cell-based assays requiring efficient intracellular access .

Central Nervous System (CNS) Drug Discovery Programs Targeting Beta-Adrenergic Pathways

Employ this compound as a CNS-permeable beta-adrenergic agonist scaffold based on its favorable TPSA of 55.5 Ų, which falls below the 60–70 Ų threshold associated with passive BBB penetration [1]. The primary amine (pKa ≈ 9–10) confers moderate basicity that balances CNS penetration with reduced lysosomal trapping compared to more basic tertiary amine analogs. The 4-trifluoromethyl group further reduces metabolic N-dealkylation potential relative to unsubstituted phenoxy derivatives [2].

Synthetic Building Block for Diversification into N-Substituted Analogs

Use this compound as a versatile starting material for parallel synthesis of N-alkylated, N-acylated, or N-arylated derivatives to explore SAR around the amine terminus. The primary amine provides a clean functional handle for reductive amination, amide coupling, or sulfonamide formation, enabling rapid generation of focused libraries. The 4-trifluoromethylphenoxy moiety serves as a privileged pharmacophore for beta-adrenergic and CNS targets, with documented utility in patent literature [3].

Physicochemical Property Benchmarking and in Silico Model Validation

Apply this compound as a calibration standard for computational models predicting lipophilicity (XLogP3 = 1.2), TPSA (55.5 Ų), and hydrogen-bonding capacity (2 HBD, 6 HBA) [1]. The compound's well-defined computed properties, combined with its commercial availability at 95% purity from multiple vendors , make it suitable for validating in silico ADME prediction algorithms and for use as a reference compound in chromatographic method development (e.g., logP determination via reversed-phase HPLC).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.